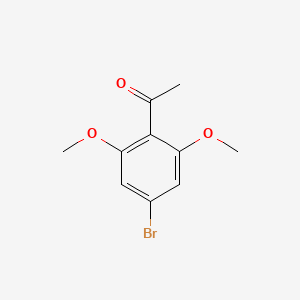

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of ethanone, featuring two methoxy groups attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethoxyacetophenone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

化学反应分析

Types of Reactions

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted ethanones.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

科学研究应用

Synthesis of Other Compounds

This compound serves as an intermediate in the synthesis of various other chemical entities. For instance, it can be utilized in the production of substituted phenethylamines, which are of interest due to their psychoactive properties. The synthesis pathways often involve halogenation and further functionalization reactions.

Table 1: Synthetic Pathways Involving 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

| Reaction Type | Product | Reference |

|---|---|---|

| Halogenation | 2-Bromo derivatives | |

| Alkylation | Phenethylamines | |

| Reduction | Alcohols or amines |

Pyrolysis Studies

Recent studies have investigated the pyrolysis of related compounds, revealing that this compound can decompose into various products under high temperatures. These findings are crucial for understanding the thermal stability and potential hazards associated with this compound when subjected to extreme conditions.

Case Study: Pyrolysis of bk-2C-B

In a study analyzing the pyrolysis products of similar compounds, it was noted that the presence of this compound led to the formation of multiple byproducts, indicating complex thermal behavior that warrants further investigation regarding safety and environmental impact .

Psychoactive Research

The compound is structurally related to several psychoactive substances that are studied for their effects on human cognition and perception. The presence of bromine and methoxy groups suggests potential interactions with neurotransmitter systems, making it a candidate for further pharmacological studies.

Drug Development

Research into the bioavailability and toxicity of drugs derived from this compound is ongoing. Assessing how these derivatives interact with biological systems is essential for developing safe pharmaceutical products.

Cosmetic Formulations

There is emerging interest in using compounds like this compound in cosmetic formulations due to their potential beneficial properties on skin health. The incorporation of such compounds must comply with regulatory standards ensuring safety and efficacy .

Table 2: Potential Cosmetic Applications

| Application Type | Potential Benefits | Regulatory Considerations |

|---|---|---|

| Skin Conditioning | Moisturization | EU Cosmetics Regulation |

| Anti-Aging | Antioxidant properties | Safety Testing Required |

作用机制

The mechanism of action of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

相似化合物的比较

Similar Compounds

1-(4-Bromo-2,5-dimethoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.

1-(4-Iodo-2,6-dimethoxyphenyl)ethanone: Iodine substituent instead of bromine.

1-(4-Bromo-2-methoxyphenyl)ethanone: Only one methoxy group.

Uniqueness

The presence of two methoxy groups enhances its solubility and interaction with various reagents, making it a valuable compound in synthetic chemistry .

常见问题

Q. Basic: What are the established synthetic routes for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, and how do reaction conditions affect yield and purity?

Methodological Answer:

The synthesis typically involves bromination of a dimethoxyacetophenone precursor. A common approach is:

Starting Material : 2',6'-Dimethoxyacetophenone (CAS 2040-04-2) serves as the base structure .

Bromination : Electrophilic aromatic substitution at the para-position using brominating agents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide under radical conditions). Reaction temperature (0–25°C) and stoichiometry are critical to avoid over-bromination.

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) achieves >98% purity. Storage at RT in moisture-free environments preserves stability .

Example Metrics :

- Bond Length (C-Br): 1.89–1.91 Å

- Dihedral Angle (OCH₃ groups): 120–125°

Q. Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.

Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Example NMR Discrepancies :

| Proton Environment | Reported δ (ppm) | Resolved δ (ppm) |

|---|---|---|

| OCH₃ | 3.85–3.90 | 3.88 (s, 6H) |

| Aromatic H | 6.70–7.10 | 6.95 (s, 2H) |

Q. Advanced: What strategies optimize regioselective bromination in dimethoxyacetophenone derivatives?

Methodological Answer:

Regioselectivity is influenced by directing groups and steric effects:

Meta-Directing Effects : Methoxy groups at 2,6-positions direct Br to the para-position.

Catalyst Choice : FeBr₃ enhances electrophilic substitution, while NBS/AIBN favors radical pathways.

Kinetic Control : Low temperatures (-10°C) minimize side products.

Case Study :

- Undesired Product : 3-Bromo isomer forms at >40°C due to thermodynamic control.

- Solution : Use NBS at 0°C for >90% para-selectivity .

Q. Basic: How is this compound utilized as a reference standard in analytical chemistry?

Methodological Answer:

Chromatography : HPLC/GC calibration using retention time (tᵣ = 8.2 min, C18 column, acetonitrile:H₂O = 70:30).

Spectroscopy : UV-Vis λₘₐₓ = 275 nm (ε = 1.2×10⁴ L/mol·cm) for quantification .

Q. Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

It serves as a precursor for bioactive molecules:

Chalcone Synthesis : Base-catalyzed aldol condensation with benzaldehydes yields antiproliferative agents .

Heterocyclic Derivatives : Cyclization with hydrazines forms pyrazoles for kinase inhibition studies .

Biological Data :

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| Chalcone analog | 12.4 | Pancreatic cancer cells |

| Pyrazole analog | 8.7 | EGFR kinase |

属性

IUPAC Name |

1-(4-bromo-2,6-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGUEKPTGCEENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。